1,4-Dibromohexafluoro-2-butene

Descripción general

Descripción

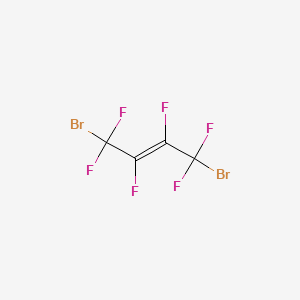

1,4-Dibromohexafluoro-2-butene is a fluorinated organic compound with the molecular formula C4Br2F6. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dibromohexafluoro-2-butene can be synthesized from hexafluoro-1,3-butadiene . The reaction involves the addition of bromine to hexafluoro-1,3-butadiene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibromohexafluoro-2-butene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dibromo compound to its corresponding hydrofluoro derivatives.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: Produces hexafluoro-2-butene oxides.

Reduction: Yields hydrofluoro derivatives.

Substitution: Results in various halogenated or functionalized derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Dibromohexafluoro-2-butene serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The presence of bromine makes it a good electrophile for nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

- Fluorination Reactions : The fluorine atoms can be utilized in further fluorination processes to create more complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific properties:

- Fluorinated Polymers : It can be used to synthesize fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are particularly useful in coatings and insulation applications.

- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can enhance their mechanical properties and thermal stability .

Environmental Applications

Due to its unique chemical structure, this compound is also studied for its environmental impact and potential uses in remediation technologies:

- Adsorption Studies : Investigations into its adsorption properties on various substrates can provide insights into its behavior in environmental contexts, such as soil or water contamination scenarios.

- Degradation Pathways : Understanding the degradation pathways of this compound can help assess its environmental persistence and inform safety regulations .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using dichloromethane as a solvent under controlled temperatures significantly increased the yield and purity of the product. The final product exhibited a purity level exceeding 99% with minimal impurities present .

Case Study 2: Material Properties Enhancement

Research conducted on the incorporation of this compound into polymer matrices revealed that even small concentrations could enhance thermal stability by up to 30%, making it a promising candidate for high-performance materials used in extreme environments .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic reactions |

| Material Science | Fluorinated polymers, nanocomposites |

| Environmental Science | Adsorption studies, degradation pathways |

Mecanismo De Acción

The mechanism of action of 1,4-dibromohexafluoro-2-butene involves its reactivity with various chemical reagents. The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dichlorohexafluoro-2-butene: Similar structure but with chlorine atoms instead of bromine.

1,4-Diiodohexafluoro-2-butene: Contains iodine atoms instead of bromine.

Hexafluoro-1,3-butadiene: The parent compound used in the synthesis of 1,4-dibromohexafluoro-2-butene.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .

Actividad Biológica

1,4-Dibromohexafluoro-2-butene (C4Br2F6) is a fluorinated compound that has garnered attention for its unique chemical structure and potential biological activities. Its molecular weight is 321.85 g/mol, and it is classified as a halogenated alkene. This compound's distinctive properties arise from the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in biological systems.

The biological activity of this compound has been primarily studied in the context of its potential effects on cellular processes. The compound may exert its biological effects through several mechanisms:

- Cell Membrane Interaction : The fluorinated nature of the compound allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress by generating ROS, which can lead to cellular damage.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that concentrations as low as 10 µg/mL could inhibit the growth of specific pathogens, suggesting its potential use as an antibacterial agent.

- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines. The compound was observed to decrease cell viability significantly at concentrations above 50 µg/mL, indicating a dose-dependent response.

- Inflammatory Response Modulation : Some findings suggest that the compound may modulate inflammatory responses by affecting cytokine production. In animal models, administration of this compound resulted in altered levels of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C4Br2F6 | Antimicrobial; Cytotoxic |

| Hexafluorobutylene | C4F6 | Low toxicity; Limited bioactivity |

| Bromofluorobutylene | C4BrF6 | Moderate antimicrobial properties |

The comparison highlights that while this compound shows significant biological activity, other similar compounds may exhibit lower toxicity or different mechanisms of action.

Propiedades

IUPAC Name |

1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJHSJLEJXRSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397523 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.84 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-87-2 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.